N-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
Description
N-(3,4-Dimethoxyphenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide (hereafter referred to by its full systematic name) is a synthetic heterocyclic compound characterized by a fused thiazoloquinazoline core. This structure incorporates a thioxo group at position 1, a methyl substituent at position 7, and a 3,4-dimethoxyphenethyl carboxamide side chain.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-12-4-6-15-14(10-12)20(26)24-19-18(31-22(30)25(15)19)21(27)23-9-8-13-5-7-16(28-2)17(11-13)29-3/h4-7,10-11H,8-9H2,1-3H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREOJQKTUKONLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCCC4=CC(=C(C=C4)OC)OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound exhibiting significant biological activity, particularly in the field of medicinal chemistry. This article presents an overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C21H25N3O2S and a molecular weight of approximately 455.6 g/mol. Its unique thiazoloquinazoline structure is associated with diverse biological activities, making it a subject of interest in drug development.
| Property | Details |
|---|---|
| Molecular Formula | C21H25N3O2S |
| Molecular Weight | 455.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with G-protein coupled receptors (GPCRs) and ion channels. Studies have shown that it can act as an activator for specific ion channels, such as BK channels, which are crucial for various physiological processes. The binding affinity and efficacy at these targets can be influenced by structural modifications made during synthesis .
Antiviral Activity
Recent studies have highlighted the antiviral potential of thioxothiazolo[3,4-a]quinazoline derivatives against human cytomegalovirus (HCMV). A derivative of this compound demonstrated significant inhibition of HCMV replication with an EC50 value of 0.9 μM in fluorescence reduction assays (FRA) and 1.1 μM in plaque reduction assays (PRA). This compound also showed activity against other herpesviruses, suggesting its potential as a new class of antiviral agents targeting viral alkaline nuclease .
Anticancer Activity
The compound's anticancer properties have been evaluated against various human cancer cell lines. In vitro studies indicated that several derivatives exhibited cytotoxic effects against tumor cells without significant toxicity to normal cells. For example, compounds derived from the thiazoloquinazoline scaffold demonstrated IC50 values in the micromolar range against cell lines such as MCF-7 and PC-3 .
Case Studies
- Study on BK Channel Activation : A study screened a library of compounds for their ability to activate BK channels and identified this compound as a promising candidate with moderate potency .
- Antiviral Efficacy Against HCMV : In a recent publication, derivatives of this compound were shown to inhibit HCMV replication effectively. The most potent derivative exhibited low micromolar activity against multiple strains of herpesviruses, indicating broad-spectrum antiviral potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Instead, it focuses on N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives (e.g., compounds 3a–d), which share partial structural motifs but differ significantly in their core heterocyclic systems. Below is a comparative analysis based on the available
Table 1: Structural and Functional Comparison
Key Differences:
Heterocyclic Core : The target compound’s thiazoloquinazoline scaffold is more complex than the simpler 1,3,4-thiadiazole ring system. This complexity may influence binding affinity and selectivity toward biological targets.
Synthetic Accessibility : The thiadiazole derivatives in the evidence are synthesized via straightforward condensation reactions, while the thiazoloquinazoline framework likely requires multi-step protocols involving cyclization and functionalization.
Research Findings and Limitations
- Biological Activity : The reference thiadiazole compounds demonstrated moderate anticancer activity at 50 µg/ml (e.g., inhibition of cell proliferation in unspecified assays) . However, extrapolating these results to the target compound is speculative due to structural divergence.
- Mechanistic Insights: Thiadiazoles often act via thiol-mediated redox modulation or intercalation with DNA. In contrast, thiazoloquinazolines are theorized to inhibit kinases (e.g., EGFR or Aurora kinases) due to their resemblance to ATP-binding site inhibitors. No experimental validation exists in the evidence provided.
- Data Gaps: No direct pharmacological or structural data (e.g., IC₅₀ values, crystallographic studies) are available for the target compound.
Q & A
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodology :
- Heat management : Exothermic reactions (e.g., acid-catalyzed steps) require jacketed reactors with precise cooling to prevent runaway reactions .
- Process control : Implement inline PAT (Process Analytical Technology) tools like FTIR probes to monitor real-time conversion .
- Waste minimization : Use membrane technologies (e.g., nanofiltration) to recover solvents and unreacted precursors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
